molecular formula C13H15NO4 B14892622 Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate

Cat. No.: B14892622
M. Wt: 249.26 g/mol
InChI Key: MTIDMCCESZCGFW-UHFFFAOYSA-N
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Description

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a benzoate group attached to a methyl ester, with a cyclopropylamino and oxoethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitrobenzoates or halogenated benzoates.

Scientific Research Applications

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyclopropylamino group adds a level of steric hindrance and electronic effects that can influence its interactions with biological targets .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 4-[2-(cyclopropylamino)-2-oxoethoxy]benzoate

InChI

InChI=1S/C13H15NO4/c1-17-13(16)9-2-6-11(7-3-9)18-8-12(15)14-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,15)

InChI Key

MTIDMCCESZCGFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2CC2

Origin of Product

United States

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